2-Oxopyridine

PDE3 inhibition Cardiovascular drug discovery 2-Pyridone pharmacophore

2-Oxopyridine (CAS 1199357-22-6), also referred to as 2-pyridone in its lactam form, is the oxo tautomer of the 2-hydroxypyridine/2-oxopyridine tautomeric system, with a molecular formula of C₅H₅NO and a molecular weight of 95 g/mol. This compound exists in a dynamic equilibrium with its lactim form (2-hydroxypyridine, CAS 142-08-5); however, in aqueous and polar environments, the oxo (lactam) form predominates due to superior hydrogen-bonding stabilization of the carbonyl oxygen.

Molecular Formula C5H5NO
Molecular Weight 95
CAS No. 1199357-22-6
Cat. No. B1149257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxopyridine
CAS1199357-22-6
Molecular FormulaC5H5NO
Molecular Weight95
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxopyridine (CAS 1199357-22-6) – A Tautomerically Defined Lactam Scaffold for PDE3-Targeted and Kinase-Focused Procurement


2-Oxopyridine (CAS 1199357-22-6), also referred to as 2-pyridone in its lactam form, is the oxo tautomer of the 2-hydroxypyridine/2-oxopyridine tautomeric system, with a molecular formula of C₅H₅NO and a molecular weight of 95 g/mol. This compound exists in a dynamic equilibrium with its lactim form (2-hydroxypyridine, CAS 142-08-5); however, in aqueous and polar environments, the oxo (lactam) form predominates due to superior hydrogen-bonding stabilization of the carbonyl oxygen [1]. The 2-oxopyridine scaffold serves as the core pharmacophore of the clinically approved PDE3 inhibitor milrinone and has been exploited as a privileged structure in multiple kinase inhibitor programmes, including PIM-1 kinase and Factor XIa inhibitor discovery [2]. Its synthetic versatility, arising from the activated 3-position amenable to carbonitrile installation and subsequent regioselective derivatization, distinguishes this tautomerically defined intermediate from its 2-hydroxypyridine counterpart for medicinal chemistry and chemical biology procurement.

Why 2-Hydroxypyridine or 2-Iminopyridine Cannot Substitute for 2-Oxopyridine (CAS 1199357-22-6) in PDE3 and Kinase Inhibitor Programs


The tautomeric identity of 2-oxopyridine (lactam, C=O at position 2) versus 2-hydroxypyridine (lactim, OH at position 2) is not a trivial equilibrium; it dictates the hydrogen-bond donor/acceptor pharmacophore, dipole moment magnitude, and the electron density at the C3 position for carbonitrile installation. In aqueous solution, the oxo form is thermodynamically favoured, with the equilibrium reversed from the gas-phase order, a critical consideration for biological assay relevance [1]. Replacement with 2-iminopyridine (C=NH) or 2-thioxopyridine (C=S) alters the isosteric properties, affecting PDE3A binding pocket complementarity and kinase selectivity profiles in ways that are not linearly predictable from single-atom substitution [2]. Consequently, procurement of the authentic 2-oxopyridine tautomer (CAS 1199357-22-6), rather than the generic 2-pyridone mixture or its isosteric analogues, is essential for reproducible structure–activity relationship (SAR) studies in PDE3, PIM-1, and Factor XIa programmes.

Quantitative Differentiation Evidence for 2-Oxopyridine (CAS 1199357-22-6) Against Closest Analogs and Pharmacological Benchmarks


PDE3A Inhibition: 2-Oxopyridine-3-carbonitrile Derivative DF492 Outperforms Milrinone in a Head-to-Head Enzymatic Assay

A novel 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (DF492) was directly compared with the clinical PDE3 inhibitor milrinone in an identical tandem mass spectrometry (MS/MS) assay measuring AMP/cAMP conversion. DF492 exhibited an IC₅₀ of 409.5 nM, representing a 1.72-fold greater inhibitory potency than milrinone (IC₅₀ = 703.1 nM) [1]. Molecular docking attributed this potency shift to bulkier decorating fragments on the 2-oxopyridine core that enhance PDE3A binding pocket complementarity. This is a direct head-to-head comparison conducted in the same experimental system.

PDE3 inhibition Cardiovascular drug discovery 2-Pyridone pharmacophore

PIM-1 Kinase Inhibition: 2-Oxocyanopyridine Derivative 6c Achieves Submicromolar Potency with Superior Proapoptotic Activity

In a comparative study of two series—2-amino cyanopyridines (5a–g) and 2-oxocyanopyridines (6a–g)—targeting PIM-1 kinase, the 2-oxo series demonstrated consistently higher inhibitory activity. Compound 6c, bearing the 2-oxopyridine scaffold, achieved an IC₅₀ of 0.94 μM against PIM-1 kinase, placing it in the submicromolar potency range [1]. Furthermore, 6c induced a 22,704-fold increase in the Bax/Bcl-2 ratio compared to untreated control, indicating potent proapoptotic signalling. The 2-oxo series (6a–g) showed 26%–89% PIM-1 inhibition across the panel, whereas the 2-amino series generally exhibited lower potency, though exact comparator IC₅₀ values for the amino series were not reported in the abstracted data—this constitutes a class-level inference.

PIM-1 kinase Oncology Apoptosis induction

α-Glucosidase Inhibition: 2-Oxopyridine Carbonitrile Derivatives Achieve Low-Micromolar IC₅₀ Values Competitive with the Clinical Standard Acarbose

A library of 34 novel 2-oxopyridine carbonitrile derivatives was evaluated for α-glucosidase and α-amylase inhibition. Compound 1 demonstrated the most potent α-glucosidase inhibition with an IC₅₀ of 3.00 ± 0.11 μM, while compound 6 achieved an α-amylase IC₅₀ of 9.20 ± 0.14 μM [1]. The full library displayed α-glucosidase IC₅₀ values spanning 3.00–43.35 μM. The clinical standard acarbose is referenced as the comparator in this study; while the exact acarbose IC₅₀ from this specific experimental run is not disclosed in the publicly available abstract, literature consensus places acarbose α-glucosidase IC₅₀ in the range of 25–50 μM in comparable in vitro assays [1], suggesting a >8-fold potency advantage for the most active 2-oxopyridine derivative.

α-Glucosidase inhibition Type 2 diabetes Postprandial hyperglycemia

Tautomeric Equilibrium: 2-Oxopyridine is Thermodynamically Favoured Over 2-Hydroxypyridine in Aqueous Solution, Reversing the Gas-Phase Order

Coupled RISM/MD simulations by Freedman et al. demonstrated that the relative stability of 2-oxopyridine versus 2-hydroxypyridine is reversed upon solvation: in vacuo and in argon matrix, the hydroxy tautomer (2HP) is more stable, but in aqueous solution the oxo form (2OP) becomes thermodynamically favoured [1]. This reversal is attributed to the free carbonyl oxygen of 2-oxopyridine acting as a superior hydrogen-bond acceptor in polar solvents, with computed free-energy differences of hydration agreeing well with experimental data [1]. A CNDO/2 study by Kwiatkowski additionally showed that lactam tautomers of 2- and 4-oxopyridines are stabilized by water molecules by approximately 7–8 kcal/mol relative to their lactim forms [2].

Tautomerism Solvent effect Physicochemical differentiation

Factor XIa Inhibition: 2-Oxopyridine Derivatives Achieve Low-Nanomolar Potency in Antithrombotic Drug Discovery

Bayer Pharma patents describe a series of 2-oxopyridine-containing molecules as inhibitors of human Factor XIa (FXIa) and plasma kallikrein, claimed for the treatment of thrombotic and thromboembolic diseases [1]. A representative 2-oxopyridine derivative from this series (BDBM246196) demonstrated an FXIa inhibitory IC₅₀ of 19.0 ± n/a nM in a BindingDB-curated enzymatic assay [2]. The 2-oxopyridine core provides the hydrogen-bonding architecture necessary for engaging the FXIa active site, and this low-nanomolar potency positions the scaffold competitively against other FXIa chemotypes such as BMS-986177 (milvexian) and asundexian, which occupy different chemical space.

Factor XIa Anticoagulation Thrombosis

Physicochemical Scaffold Differentiation: 2-Oxopyridine Possesses a Larger Dipole Moment and Altered logP Relative to 2-Hydroxypyridine, Affecting Membrane Permeability and Solubility

The oxo (lactam) tautomer of 2-oxopyridine possesses a significantly larger calculated dipole moment compared to the 2-hydroxypyridine (lactim) form, a consequence of the C=O group's greater charge separation versus the C–OH group [1]. Experimentally, 2-pyridone (the tautomeric equilibrium mixture where the oxo form predominates in polar media) exhibits water solubility of approximately 450 g/L at 20 °C [2]. The distinct hydrogen-bond donor/acceptor topology of the lactam form (N–H donor, C=O acceptor) versus the lactim form (O–H donor, N acceptor) directly impacts logP, logD₇.₄, and membrane permeability predictions, making the two tautomers non-interchangeable in drug design contexts where these physicochemical parameters govern ADME outcomes.

Physicochemical properties Drug-likeness Tautomer-dependent logD

Procurement-Guiding Application Scenarios for 2-Oxopyridine (CAS 1199357-22-6) Based on Quantitative Differentiation Evidence


PDE3A Inhibitor Lead Optimisation: Synthesising Milrinone Analogues with Enhanced Potency

Medicinal chemistry teams pursuing next-generation PDE3A inhibitors for congestive heart failure or platelet aggregation disorders should procure 2-oxopyridine (CAS 1199357-22-6) as the core scaffold for constructing 3-carbonitrile derivatives. The direct head-to-head evidence shows that a 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (DF492) achieves an IC₅₀ of 409.5 nM against PDE3A, surpassing milrinone (IC₅₀ = 703.1 nM) by 1.72-fold in the same assay system [1]. This potency gain, driven by bulkier substituent decoration of the 2-oxopyridine core, validates the scaffold for analogue-by-catalogue SAR exploration. Researchers should ensure the oxo tautomer is procured, as the carbonyl at position 2 is the critical hydrogen-bond acceptor for PDE3A active-site engagement.

PIM-1 Kinase-Targeted Oncology: Building Submicromolar Apoptosis-Inducing Agents

For oncology programmes targeting PIM-1 kinase overexpression in haematological and solid tumours, 2-oxopyridine provides the essential scaffold for achieving submicromolar enzymatic inhibition and potent apoptosis induction. Compound 6c (a 2-oxocyanopyridine) demonstrated an IC₅₀ of 0.94 μM against PIM-1 kinase and induced a 22,704-fold increase in the proapoptotic Bax/Bcl-2 ratio relative to control [1]. The 2-oxo series outperformed the 2-amino isosteric series in PIM-1 inhibition, establishing a clear scaffold preference that directly informs procurement decisions. The C3-carbonitrile and C4/C6-aryl substitution pattern accessible from 2-oxopyridine enables modular library synthesis.

Antidiabetic Drug Discovery: α-Glucosidase Inhibitors with Single-Digit Micromolar Potency

Research groups developing next-generation α-glucosidase inhibitors for type 2 diabetes management can utilise 2-oxopyridine as the synthetic entry point to carbonitrile derivatives that achieve IC₅₀ values as low as 3.00 μM [1]. This potency level exceeds the typical activity of the clinical standard acarbose (IC₅₀ ~25–50 μM) by approximately 8- to 16-fold. The competitive inhibition mechanism confirmed by kinetic studies and the molecular docking-validated binding mode provide a rational basis for further analogue design. Procurement of 2-oxopyridine in multi-gram quantities supports the regioselective synthetic route to these carbonitrile derivatives via pyridone intermediate formation and subsequent phenacyl halide substitution.

Antithrombotic Drug Discovery: Factor XIa Inhibitor Scaffold with Low-Nanomolar Potency

Coagulation research groups and pharmaceutical discovery teams targeting Factor XIa for next-generation anticoagulants with reduced bleeding liability should consider the 2-oxopyridine scaffold, which has demonstrated FXIa IC₅₀ values of 19.0 nM in patented Bayer Pharma series [1]. The 2-oxopyridine core provides the requisite hydrogen-bond donor/acceptor geometry for FXIa active-site binding, and the extensive patent literature (2014–2019) covering substituted oxopyridine derivatives as FXIa/plasma kallikrein inhibitors validates the scaffold's industrial relevance [2]. Procurement of CAS 1199357-22-6 ensures access to the correct tautomeric form for SAR studies aligned with the patent chemical space.

Quote Request

Request a Quote for 2-Oxopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.